2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide
Description
2-[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide is a synthetic acetamide derivative characterized by a 1,2-oxazole core substituted with a 4-fluorophenyl group at the 5-position and a methoxyethyl acetamide moiety at the 3-position.
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-19-7-6-16-14(18)9-12-8-13(20-17-12)10-2-4-11(15)5-3-10/h2-5,8H,6-7,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSSHUORRKAPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
Key Observations :
- The target compound’s 1,2-oxazole core is shared with and 9 but differs from oxadiazole (), thiadiazole (), and naphthyridine () cores in analogs.
- The 4-fluorophenyl group is a common motif in multiple compounds, suggesting its role in enhancing binding affinity or metabolic stability .
Physicochemical Properties
Table 2: Molecular Properties of Target and Analogs
Notes:
- The target compound’s lower molecular weight and methoxyethyl group likely result in a lower logP (~2.1) compared to analogs with aromatic or hydrophobic substituents (e.g., : logP ~3.5).
- Flufenacet () exhibits high lipophilicity (logP ~3.9) due to its trifluoromethyl-thiadiazole group, aligning with its role as a herbicide.
Stability and Structure-Activity Relationships (SAR)
- Metabolic Stability : The target’s ether linkages (methoxyethyl) may resist oxidative degradation compared to thioether-containing analogs () .
- SAR Insights :
- The 4-fluorophenyl group enhances aromatic interactions and electron-withdrawing effects.
- Replacing the oxazole with oxadiazole () or thiadiazole () alters metabolic pathways and target selectivity.
- The methoxyethyl chain balances hydrophilicity and membrane permeability, a critical factor in drug design .
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